molecular formula C19H22N2O2S B2541910 N-(tert-butyl)-2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide CAS No. 318256-37-0

N-(tert-butyl)-2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

Cat. No.: B2541910
CAS No.: 318256-37-0
M. Wt: 342.46
InChI Key: ZSIHOKRSQISGJI-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a useful research compound. Its molecular formula is C19H22N2O2S and its molecular weight is 342.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The chemical has been involved in studies exploring synthetic pathways for tetrahydroquinolines and related compounds. For instance, a method involving directed ortho lithiation followed by reaction with chloroiodopropane provides a new versatile approach to synthesizing the quinoline ring nucleus. This showcases the compound's utility in developing new synthetic methods for complex molecules (Reed, Rotchford, & Strickland, 1988).

  • Catalytic Applications : Research has demonstrated the use of supported metal catalysts in the hydrogenation of N-(t-butyl)-tetrahydro-3-isoquinolinecarboxamide, highlighting the compound's role in catalysis. Different catalysts exhibit varied selectivity and deactivation rates, contributing to the understanding of catalytic mechanisms and the development of more efficient catalysts (Kwak, Kim, & Lee, 2002).

  • Chemical Reactions and Mechanisms : Studies have focused on exploring the chemical reactivity and mechanisms of related compounds, such as through the oxidation of isoquinoline enamides or amidomercuration-cyclization reactions. These studies contribute to a deeper understanding of chemical reactions and the development of novel compounds with potential applications in various fields (Lenz & Lessor, 2003); (Berger & Kerly, 1993).

  • Ring-chain Isomerism : Research into acid chlorides and amides of 2-(2-pyridyl and 2-quinolylcarbonyl) benzoic acids has shed light on ring-chain isomerism, a phenomenon that plays a crucial role in the structural flexibility of organic molecules. Understanding this isomerism is crucial for designing molecules with specific properties and functions (Karlivan, Batse, & Valter, 1994).

Properties

IUPAC Name

N-tert-butyl-2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-19(2,3)20-17(22)16-10-13-6-4-5-7-14(13)11-21(16)18(23)15-8-9-24-12-15/h4-9,12,16H,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIHOKRSQISGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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